![molecular formula C22H18N4O2 B2674339 5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941959-05-3](/img/structure/B2674339.png)
5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
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Overview
Description
“5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one” is a chemical compound. It’s part of a class of compounds known as indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing new derivatives incorporating the core structure of "5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one." For instance, Al-Thebeiti and El-zohry (1995) described the synthesis of spiroindoline derivatives with pyrazoloheterocycles, demonstrating innovative approaches to creating complex molecular architectures that could serve as building blocks for further chemical and pharmacological investigations Al-Thebeiti & El-zohry, 1995.
Structural and Supramolecular Studies
Low et al. (2007) explored the supramolecular aggregation of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, revealing insights into the crystal structures and hydrogen bonding patterns of these compounds. Such studies are fundamental for understanding the physical properties and potential applications of these molecules in materials science and drug design Low et al., 2007.
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Although this study does not directly involve "5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one," it highlights the potential for derivatives of similar structures to possess biological activities, warranting further investigation into their antimicrobial properties Bayrak et al., 2009.
Green Chemistry Approaches
Rahmati et al. (2012) described a one-pot, three-component condensation reaction in water for synthesizing related compounds, demonstrating a green chemistry approach to the synthesis of complex heterocyclic compounds. This method underscores the importance of developing environmentally friendly and efficient synthetic routes for pharmaceutical and material science applications Rahmati et al., 2012.
Corrosion Inhibition
Gupta et al. (2018) studied the inhibition effect of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives on mild steel corrosion, showcasing an application of these compounds beyond pharmaceuticals. Their work illustrates the potential use of such derivatives as corrosion inhibitors, which could be beneficial in industrial settings Gupta et al., 2018.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century . There is still room for improvement in the field of indole synthesis .
properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14-19-20(27)17(22(28)25-12-11-15-7-5-6-10-18(15)25)13-23-21(19)26(24-14)16-8-3-2-4-9-16/h2-10,13H,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEARVVKLSPSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one |
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